N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide
Description
N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzamide group, and a chloroethyl substituent
Properties
IUPAC Name |
N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS/c1-11(16-19-12(2)14(21-16)8-9-17)10-18-15(20)13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTMXLQGNDBPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)CNC(=O)C2=CC=CC=C2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using reagents like 2-chloroethylamine hydrochloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiazole ring may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
- N-[2-[5-(2-bromoethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide
- N-[2-[5-(2-iodoethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide
- N-[2-[5-(2-ethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide
Comparison:
- N-[2-[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity.
- N-[2-[5-(2-bromoethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide and N-[2-[5-(2-iodoethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide have similar structures but differ in the halogen substituent, affecting their reactivity and potential applications.
- N-[2-[5-(2-ethyl)-4-methyl-1,3-thiazol-2-yl]propyl]benzamide lacks the halogen atom, resulting in different chemical properties and biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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